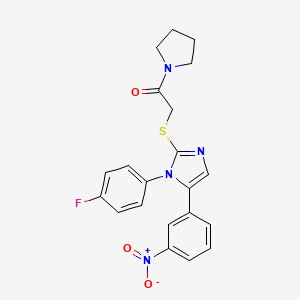

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic molecule characterized by its unique structural elements including a fluoro-substituted phenyl ring, a nitrophenyl moiety, an imidazole ring, and a pyrrolidinyl ethanone group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 4-fluoroaniline and 3-nitrobenzaldehyde.

Imidazole Formation: The initial step involves the condensation of 4-fluoroaniline and 3-nitrobenzaldehyde to form the imidazole core under acidic conditions.

Thioether Formation: The imidazole is then treated with a sulfur source, such as thiourea, to introduce the thioether linkage.

Pyrrolidinyl Ethanone Introduction: Finally, the compound undergoes nucleophilic substitution with 1-pyrrolidinyl ethanone under basic conditions.

Industrial Production Methods

Industrial production of this compound often employs batch or continuous flow synthesis. High purity solvents and reagents are crucial, and reaction conditions are optimized for yield and purity. Advanced chromatographic techniques are used for purification.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Substitution: The fluorine atom on the phenyl ring can be substituted under nucleophilic aromatic substitution (SNAr) conditions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide.

Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under elevated temperatures and the presence of bases like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone finds applications in:

Chemistry: As a ligand in coordination chemistry.

Biology: Potential as an enzyme inhibitor due to its imidazole moiety.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial activities.

Industry: Used in the synthesis of advanced materials with specific electronic properties.

Mecanismo De Acción

Molecular Targets and Pathways

Enzyme Inhibition: The compound can bind to the active sites of certain enzymes, inhibiting their activity.

Signal Transduction: It may interfere with specific signaling pathways by modulating the activity of receptors or other proteins involved in cell communication.

Comparación Con Compuestos Similares

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is unique due to its specific structural features. Similar compounds include:

1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole: Lacks the thioether and pyrrolidinyl ethanone groups.

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Substitutes a chlorine for the fluorine.

2-((1-(4-fluorophenyl)-5-(3-methylphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Has a methyl group instead of a nitro group on the phenyl ring.

Each of these compounds has distinct properties and applications, highlighting the versatility and specificity of chemical modifications.

Hope this article sheds some light on the fascinating world of this compound!

Actividad Biológica

The compound 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Core Structure : Imidazole ring substituted with a 4-fluorophenyl and a 3-nitrophenyl group.

- Functional Groups : Thioether linkage and a pyrrolidine moiety attached to an ethanone group.

Antimicrobial Properties

Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. The presence of nitro groups in the structure enhances this activity, making compounds like the one discussed effective against various bacterial strains. For instance, studies have shown that similar imidazole derivatives possess activity against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and E. coli .

Table 1: Antimicrobial Activity of Related Imidazole Derivatives

Anticancer Activity

The imidazole scaffold has been recognized for its anticancer properties. Compounds with similar structural features have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of imidazole have been shown to inhibit tumor growth in vitro and in vivo models .

Case Study:

A study involving a series of imidazole derivatives revealed that those with electron-withdrawing groups (like nitro) exhibited enhanced cytotoxicity against breast cancer cell lines, suggesting that the compound may also possess similar properties .

The biological activity of the compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The thioether group may interact with active sites of enzymes critical for microbial survival or cancer cell proliferation.

- DNA Interaction : Nitro groups can form reactive species that bind to DNA, leading to strand breaks and cell death.

- Signal Transduction Pathways : The compound may interfere with pathways involved in cell growth and survival, particularly in cancer cells.

In Silico Studies

Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations indicate strong interactions with key proteins involved in cancer progression and microbial resistance .

Table 2: In Silico Binding Affinities

Propiedades

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O3S/c22-16-6-8-17(9-7-16)25-19(15-4-3-5-18(12-15)26(28)29)13-23-21(25)30-14-20(27)24-10-1-2-11-24/h3-9,12-13H,1-2,10-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRGOKFNWNFMTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.